Myristoyl Hexapeptide-16 is derived from the natural amino acid sequence but is synthesized to include a myristoyl group at its N-terminal. This modification allows for better interaction with cell membranes, which is crucial for its biological activity. As a bioactive peptide, it falls within the broader category of cosmetic peptides that are designed to mimic natural processes in the skin and hair.
The synthesis of Myristoyl Hexapeptide-16 typically employs Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process can be summarized as follows:
This method allows for high purity and yield of the final product, making it suitable for commercial applications.
Myristoyl Hexapeptide-16 consists of six amino acids, with a myristoyl group attached at one end. The molecular formula can be represented as , indicating a complex structure that includes carbon, hydrogen, nitrogen, and oxygen atoms. The specific sequence of amino acids contributes to its unique properties and functions in biological systems.
The primary reaction mechanism involves:
The mechanism by which Myristoyl Hexapeptide-16 exerts its effects involves several pathways:
These properties make Myristoyl Hexapeptide-16 suitable for incorporation into various cosmetic formulations aimed at enhancing hair growth and skin health.
Additionally, research continues into its potential applications in dermatology for skin repair and rejuvenation due to its ability to modulate cellular processes involved in inflammation and healing.
Myristoyl Hexapeptide-16 (N-Myristoyl-L-leucyl-L-lysyl-L-lysyl-L-alanyl-L-leucyl-L-lysine) directly modulates keratin gene expression through genomic interactions. This hexapeptide features a myristic acid moiety linked to a six-amino-acid sequence (Leu-Lys-Lys-Thr-Glu-Thr), enhancing its bioavailability and nuclear translocation capabilities [3] . Once internalized by keratinocytes, it binds to promoter regions of KRT16 and other keratin genes, acting as a transcriptional co-activator. Research demonstrates a 2.5-fold increase in KRT16 mRNA within 24 hours of exposure in human keratinocyte cultures, confirmed via qPCR and RNA-seq analyses [8].
Keratin 16 (KRT16) is a cytoskeletal protein critical for epidermal barrier integrity and stress response. Myristoyl Hexapeptide-16-mediated upregulation of KRT16 stabilizes keratinocyte intermediate filaments, enhancing resilience against mechanical stress and accelerating repair processes [8]. This mechanism is physiologically significant in eyelash follicles, where sustained application increases keratin synthesis by 35%, directly contributing to hair shaft thickening and elongation [3] [5].
Table 1: Transcriptional Regulation of Keratin Genes by Myristoyl Hexapeptide-16
| Target Gene | mRNA Fold Change | Biological Outcome | Experimental Model |
|---|---|---|---|
| KRT16 | 2.5x ↑ | Enhanced cytoskeletal stability | Human keratinocyte culture |
| KRT6A | 1.8x ↑ | Increased proliferation capacity | Mouse epidermal tissue |
| KRT5 | 1.6x ↑ | Improved barrier function | 3D skin equivalent model |
Myristoyl Hexapeptide-16 influences epigenetic regulation via N-myristoylation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2. Myristoylation confers hydrophobic properties to EZH2, driving liquid-liquid phase separation (LLPS) and formation of membrane-less organelles [4] . This compartmentalization concentrates EZH2 and its substrates, enhancing histone H3 lysine 27 trimethylation (H3K27me3) activity. In keratinocytes, this process represses differentiation-inhibiting genes, promoting progenitor cell maintenance.
Phase separation dynamics were quantified using fluorescence recovery after photobleaching (FRAP). Myristoylated EZH2 droplets exhibited 40% slower recovery kinetics than non-myristoylated controls, indicating stabilized transcriptional hubs . This compartmentalization optimizes STAT3 co-activation (detailed in Section 1.4), creating spatially organized signaling nodes that regulate keratinocyte proliferation.
Table 2: Biophysical Properties of EZH2 Phase Separation Modulated by Myristoyl Hexapeptide-16
| Parameter | Myristoylated EZH2 | Non-Myristoylated EZH2 | Method |
|---|---|---|---|
| Droplet formation efficiency | 85% ± 6% | 22% ± 4% | In vitro assay |
| FRAP recovery half-time | 110 ± 15 seconds | 65 ± 10 seconds | Confocal microscopy |
| H3K27me3 activity | 3.1x ↑ | Baseline | Chromatin IP-seq |
Myristoyl Hexapeptide-16 intersects with conserved growth factor pathways, particularly Insulin-like Growth Factor 1 (IGF-1) and Transforming Growth Factor-beta (TGF-β). It potentiates IGF-1 receptor autophosphorylation by 50% in keratinocytes, measured via phospho-tyrosine immunoblotting [9]. This amplifies downstream PI3K-AKT-mTOR signaling, enhancing protein synthesis and metabolic activity necessary for keratin production.
Concurrently, the peptide modulates TGF-β/Smad signaling. It downregulates Smad7 (an inhibitory Smad) by 30%, enabling sustained Smad2/3-mediated transcription of extracellular matrix genes [1] [9]. This dual regulation optimizes anabolic processes: IGF-1 drives cellular biosynthetic capacity, while TGF-β fine-tunes matrix deposition. The integration of these pathways explains in vivo observations of accelerated follicle cycling and increased hair shaft density following peptide application [5] [6].
Myristoyl Hexapeptide-16 induces Signal Transducer and Activator of Transcription 3 (STAT3) activation through EZH2-STAT3 co-compartmentalization. Within myristoylation-induced phase-separated droplets, STAT3 colocalization with EZH2 increases 2.7-fold, facilitating phosphorylation at Tyr705 by JAK kinases . Phospho-STAT3 then dimerizes and translocates to the nucleus, upregulating proliferative genes (MYC, CCND1) and anti-apoptotic effectors (BCL2).
This crosstalk has functional duality:
The peptide’s structural motif (Myristoyl-Leu-Lys-Lys-Ala-Leu-Lys) is critical for this interaction, as alanine substitution at Leu2 abolishes STAT3 co-activation. This underscores the sequence-specific design required for targeted therapeutic applications .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6